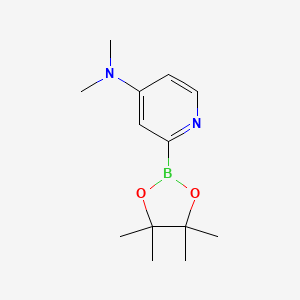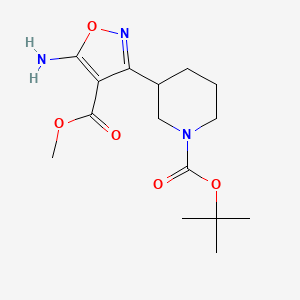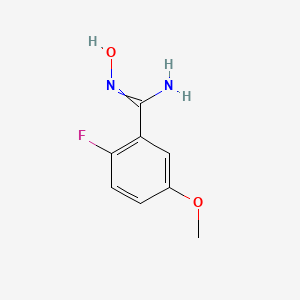
2-fluoro-N'-hydroxy-5-methoxybenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N’-hydroxy-5-methoxybenzenecarboximidamide is a chemical compound with the molecular formula C8H8FN2O3 It is a derivative of benzenecarboximidamide, featuring a fluorine atom, a hydroxy group, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N’-hydroxy-5-methoxybenzenecarboximidamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-5-methoxybenzoic acid and hydroxylamine.
Formation of Intermediate: The 2-fluoro-5-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Reaction with Hydroxylamine: The acid chloride is then reacted with hydroxylamine hydrochloride in the presence of a base, such as pyridine, to form the desired 2-fluoro-N’-hydroxy-5-methoxybenzenecarboximidamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N’-hydroxy-5-methoxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 2-fluoro-5-methoxybenzaldehyde.
Reduction: Formation of 2-fluoro-N’-hydroxy-5-methoxybenzeneamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-fluoro-N’-hydroxy-5-methoxybenzenecarboximidamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N’-hydroxy-5-methoxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-(2-hydroxy-5-methylphenyl)benzamide
- 2-fluoro-6-methoxy-N-(4-methylphenyl)benzamide
- 2-fluoro-N-(2-phenylethyl)benzamide
Uniqueness
2-fluoro-N’-hydroxy-5-methoxybenzenecarboximidamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both a hydroxy and a methoxy group on the benzene ring, along with the fluorine atom, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C8H9FN2O2 |
|---|---|
Molecular Weight |
184.17 g/mol |
IUPAC Name |
2-fluoro-N'-hydroxy-5-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H9FN2O2/c1-13-5-2-3-7(9)6(4-5)8(10)11-12/h2-4,12H,1H3,(H2,10,11) |
InChI Key |
BJDSFUHSFGFXAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl 2-oxobicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B13694525.png)
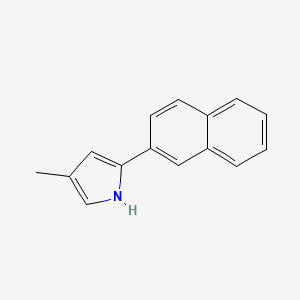
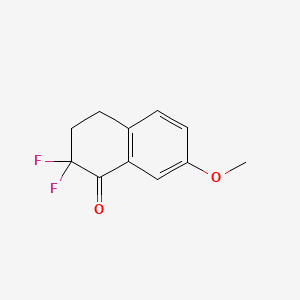
![3'-(Diethylamino)-6'-hydroxy-2-(2-hydroxyethyl)spiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B13694541.png)
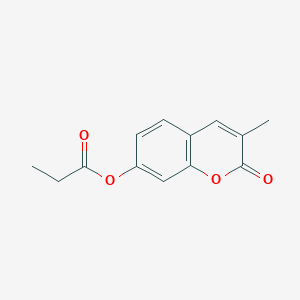
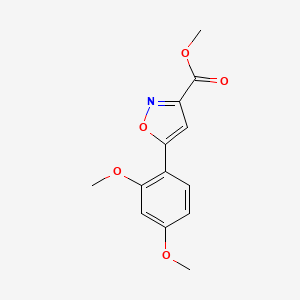
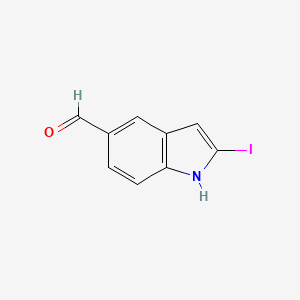
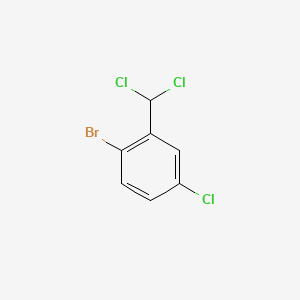
![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopentan]-2'-one](/img/structure/B13694578.png)
